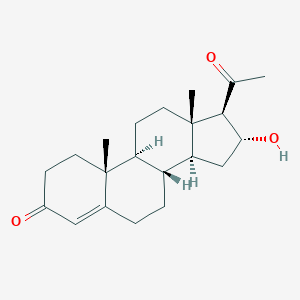

16alpha-Hydroxyprogesterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNYFVWYTXDRE-RMWFXKKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017030 | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438-07-3 | |

| Record name | 16α-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

16alpha-Hydroxyprogesterone in steroidogenesis

An In-Depth Technical Guide to 16α-Hydroxyprogesterone in Steroidogenesis

Abstract

16α-hydroxyprogesterone (16α-OHP) is an endogenous progestogen traditionally viewed as a minor metabolite of progesterone. However, accumulating evidence reveals its distinct and significant roles in steroidogenic pathways, particularly during fetal development and in certain pathological states. This guide provides a comprehensive technical overview of 16α-OHP, detailing its biosynthesis, metabolism, physiological functions, and receptor interactions. We further present authoritative, field-proven methodologies for its quantification and functional analysis, designed for researchers, clinicians, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causal biochemical logic that underpins its emerging importance in endocrinology.

Introduction: Re-evaluating a "Minor" Steroid

Steroidogenesis is a complex, tightly regulated network of enzymatic reactions that convert cholesterol into a spectrum of essential hormones. Within this network, progesterone stands as a critical branching point. While the conversion of progesterone to 17α-hydroxyprogesterone is a well-established, canonical step towards cortisol and androgen synthesis, the parallel 16α-hydroxylation pathway has been comparatively overlooked.[1][2][3] 16α-Hydroxyprogesterone (16α-OHP) is formed in micromolar concentrations, leading to historical questions about its physiological relevance.[4] However, its consistent presence, unique formation in the fetal-placental unit, and accumulation in specific disease states necessitate a more nuanced understanding. This guide will illuminate the biochemistry and function of 16α-OHP, establishing its significance as a bioactive steroid and a potential biomarker.

Biosynthesis and Metabolism: A Tale of Two Contexts

The synthesis and metabolic fate of 16α-OHP are highly context-dependent, differing significantly between basal steroidogenesis and the specialized environment of pregnancy.

Primary Biosynthesis

In standard steroidogenic tissues such as the adrenal glands, ovaries, and testes, 16α-OHP is primarily synthesized from progesterone.[4] The key enzyme responsible is Cytochrome P450 17A1 (CYP17A1) , a bifunctional enzyme located in the endoplasmic reticulum.[5][6]

Causality of CYP17A1's Dual Function: Research using transfected COS-1 cells and human adrenal microsomes has demonstrated that the single active site of human CYP17A1 can catalyze both 17α-hydroxylation and 16α-hydroxylation of progesterone.[1][7] The preference for one reaction over the other is influenced by substrate presentation and the local microenvironment. This dual activity is a critical concept; it means that in any tissue expressing CYP17A1 for androgen or cortisol synthesis, the capacity for 16α-OHP production exists. Inhibition studies using ketoconazole, a preferential CYP17A1 inhibitor, show a concurrent reduction in both 17α- and 16α-hydroxylated products, confirming their shared enzymatic origin.[1]

The Fetal-Placental Pathway

During pregnancy, the fetal liver and placenta become major sites of 16α-OHP synthesis.[4][8] This pathway is distinct and crucial for fetal development.

-

Fetal Liver Dominance: The fetal liver expresses high levels of CYP3A7 , the predominant cytochrome P450 isoform in fetal life.[9][10] CYP3A7 efficiently 16α-hydroxylates various steroid precursors, including progesterone and dehydroepiandrosterone sulfate (DHEA-S).[4][10][11] This activity is vital for the production of estriol, a key estrogen of pregnancy, which requires a 16α-hydroxylated precursor from the fetus.[12][13]

-

Placental Contribution: The placenta also contributes to 16α-OHP synthesis, utilizing enzymes such as CYP1A1 and CYP3A4.[4]

The diagram below illustrates the central biosynthetic routes of 16α-OHP.

Caption: Biosynthesis of 16α-Hydroxyprogesterone.

Metabolic Fate

While initially considered an end-metabolite in steroidogenic tissues, recent studies using advanced mass spectrometry have identified further metabolic pathways for 16α-OHP.[4][5][14]

-

Adrenal Metabolism: Adrenal CYP11B2 (aldosterone synthase) can convert 16α-OHP to 4-pregnen-11β,16α-diol-3,20-dione.[14]

-

Peripheral Metabolism: In peripheral tissues, 16α-OHP can undergo 5α-reduction by steroid 5α-reductase (SRD5A) to form 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4). This metabolite can be further converted by aldo-keto reductase 1C2 (AKR1C2).[14]

-

Dehydration: In certain microorganisms, an enzyme named 16α-hydroxyprogesterone dehydratase can convert it to 16,17-didehydroprogesterone, though the relevance of this pathway in humans is not established.[15]

Understanding these downstream pathways is crucial for drug development, as they represent potential targets for modulating 16α-OHP activity and clearance.

Caption: Primary metabolic pathways of 16α-OHP.

Physiological Roles and Pathological Significance

The biological activity of 16α-OHP is mediated through its interaction with nuclear steroid receptors and its role as a key metabolic intermediate.

Receptor Interactions

16α-OHP's function is primarily defined by its affinity for progesterone receptors, though it exhibits some promiscuity.

| Receptor | Relative Binding Affinity (vs. Progesterone) | Activity | Reference(s) |

| Progesterone Receptor-A (PR-A) | ~67% | Agonist | [4] |

| Progesterone Receptor-B (PR-B) | ~43% | Agonist | [4] |

| Androgen Receptor (AR) | Weak | Partial Agonist | [14] |

| Mineralocorticoid Receptor (MR) | Very Low (>1 µM) | Contradictory; potential weak antagonist | [4] |

Expert Insight: The significant agonist activity at both progesterone receptor isoforms indicates that where 16α-OHP accumulates, it can elicit progestogenic effects.[4] Its 5α-reduced metabolite, 16OH-DHP4, retains comparable PR activation, unlike progesterone, whose 5α-reduction significantly decreases PR activity.[14] This suggests that in tissues with high 5α-reductase activity, 16α-OHP may sustain progestogenic signaling more effectively than progesterone itself.

Role in Pregnancy and Uterine Function

During pregnancy, 16α-OHP plays several roles:

-

Estriol Precursor: It is an essential intermediate in the fetal-placental unit for the synthesis of estriol.[12][13]

-

Uterine Contractility: Studies in murine models have shown that 16α-OHP can decrease the frequency of oxytocin-induced uterine contractions, suggesting a potential role in maintaining uterine quiescence.[16]

-

Biomarker for Preterm Delivery: A low maternal serum ratio of 11-deoxycorticosterone (DOC) to 16α-OHP in the first or early second trimester has been identified as a promising biomarker for predicting spontaneous preterm birth before 32 weeks.[17]

Pathological Significance

Elevated levels of 16α-OHP are a hallmark of several endocrine disorders.

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency (21OHD), the most common form of CAH, the block in cortisol and aldosterone synthesis causes upstream precursors like progesterone and 17α-hydroxyprogesterone to accumulate.[2][18] These precursors are shunted into alternative pathways, including 16α-hydroxylation by CYP17A1, leading to markedly elevated levels of 16α-OHP.[14][18]

-

Other Conditions: Elevated 16α-OHP has also been noted in Polycystic Ovary Syndrome (PCOS), prostate cancer, and cryptorchidism, suggesting it may contribute to the pathophysiology of these conditions.[14]

Methodologies for the Analysis of 16α-Hydroxyprogesterone

Accurate quantification of 16α-OHP is essential for both research and clinical diagnostics. Due to its structural similarity to other steroids, highly specific methods are required.

Causality of Method Selection: Immunoassays, while common for steroid analysis, are prone to significant cross-reactivity with other structurally related steroids (e.g., progesterone, 17α-hydroxyprogesterone), leading to inaccurate measurements.[19][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology. It provides unparalleled specificity by separating analytes chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.[19][21]

Protocol: Quantification of 16α-OHP in Human Serum by LC-MS/MS

This protocol describes a robust, self-validating system for the precise measurement of 16α-OHP.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Rationale: SPE is used to remove proteins, phospholipids, and other interfering substances from the serum matrix, concentrating the steroid analytes for improved sensitivity.

- Steps:

- To 200 µL of serum, add 20 µL of an internal standard (IS) solution (e.g., 16α-Hydroxyprogesterone-d8 in methanol). Vortex briefly.

- Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with 1 mL of methanol followed by 1 mL of deionized water.

- Load the serum sample onto the cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

- Elute the steroids with 1 mL of methanol or acetonitrile into a clean collection tube.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Chromatographic Separation (HPLC)

- Rationale: A C18 reversed-phase column is used to separate 16α-OHP from its isomers and other steroids based on polarity.

- Parameters:

- Column: C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: A linear gradient from 50% B to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

3. Detection (Tandem Mass Spectrometry)

- Rationale: MS/MS provides specificity and sensitivity. The first quadrupole (Q1) selects the precursor ion, the collision cell (Q2) fragments it, and the third quadrupole (Q3) selects a specific product ion for detection.

- Parameters:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Monitoring: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Example):

- 16α-OHP: Precursor (Q1) m/z 331.2 → Product (Q3) m/z 109.1

- 16α-OHP-d8 (IS): Precursor (Q1) m/z 339.2 → Product (Q3) m/z 112.1

4. System Validation and Quality Control (Trustworthiness)

- Calibration Curve: Prepare a standard curve using charcoal-stripped serum spiked with known concentrations of 16α-OHP (e.g., 0.1 to 50 ng/mL). The curve must have a correlation coefficient (r²) > 0.99.

- Quality Controls (QCs): Analyze low, medium, and high concentration QCs with each batch of samples. The measured concentrations must be within ±15% of their nominal value.

- Specificity: Monitor for interfering peaks at the retention time of 16α-OHP in blank matrix samples.

- Matrix Effect: Assess ion suppression or enhancement by comparing the IS response in neat solution versus post-extraction spiked matrix.

The following diagram outlines this comprehensive analytical workflow.

Sources

- 1. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 3. testing.com [testing.com]

- 4. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 5. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of 16-alpha-hydroxyprogesterone by human fetal liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and regulation of human fetal-specific CYP3A7 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP3A7 - Wikipedia [en.wikipedia.org]

- 11. Inhibition of CYP3A7 DHEA-S Oxidation by Lopinavir and Ritonavir: An Alternative Mechanism for Adrenal Impairment in HIV Antiretroviral-Treated Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Estriol? [synapse.patsnap.com]

- 13. hormonebalance.org [hormonebalance.org]

- 14. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 16-alpha-hydroxyprogesterone dehydratase - Wikipedia [en.wikipedia.org]

- 16. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 20. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 16alpha-Hydroxyprogesterone Function: An In-depth Technical Guide

Introduction: Unveiling the Bioactivity of a Progesterone Metabolite

16alpha-Hydroxyprogesterone (16α-OHP) is an endogenous steroid hormone and a metabolite of progesterone.[1] While historically considered a minor metabolite, emerging research has illuminated its significant biological activities, particularly its role as a potent agonist of the progesterone receptors (PRs).[2] This guide provides a comprehensive technical overview of the core methodologies and foundational knowledge required to investigate the function of 16α-OHP, tailored for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, its intricate interactions with progesterone receptors, and the downstream signaling cascades it elicits. Furthermore, this guide will furnish detailed, field-proven protocols for key in vitro assays, enabling a robust preliminary assessment of 16α-OHP's functional profile.

Biochemical Landscape of 16α-Hydroxyprogesterone

Biosynthesis and Metabolism: A Tale of Two Enzymes

The primary route of 16α-OHP synthesis is the 16α-hydroxylation of progesterone, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP17A1 .[3] This enzyme is primarily expressed in steroidogenic tissues such as the adrenal glands, testes, and ovaries.[3] During pregnancy, other cytochrome P450 enzymes, including CYP3A4 and CYP1A1 in the fetal liver and placenta, also contribute to its synthesis.[3]

Once formed, 16α-OHP can be further metabolized by enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2), leading to the formation of various downstream metabolites.[4] Understanding this metabolic pathway is crucial for interpreting in vivo studies and for distinguishing the effects of 16α-OHP from those of its metabolic products.

Caption: Biosynthesis and metabolism of 16α-OHP.

Mechanism of Action: Progesterone Receptor Agonism

16α-OHP exerts its biological effects primarily by binding to and activating the two main isoforms of the progesterone receptor, PR-A and PR-B.[2] It acts as a direct agonist for both isoforms, initiating cellular responses comparable to those of progesterone.[5]

Binding Affinity: A Quantitative Perspective

The affinity of 16α-OHP for the progesterone receptors is significant, albeit slightly lower than that of progesterone itself. Studies have shown that 16α-OHP exhibits approximately 67% of the binding affinity of progesterone for PR-A and 43% for PR-B.[3]

| Ligand | Receptor Isoform | Relative Binding Affinity (%) | Functional Activity |

| 16α-Hydroxyprogesterone | hPR-A | ~67[3] | Agonist[2][5] |

| 16α-Hydroxyprogesterone | hPR-B | ~43[3] | Agonist[2][5] |

Table 1: Binding affinity and functional activity of 16α-Hydroxyprogesterone at human progesterone receptors.

Downstream Signaling Pathways: Genomic and Non-Genomic Actions

Upon binding to 16α-OHP, the progesterone receptor initiates two distinct signaling cascades: a classical genomic pathway and a rapid, non-genomic pathway.[5]

1. Genomic Signaling Pathway: In the classical pathway, ligand binding triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and modulating the transcription of target genes. This process is relatively slow, with effects manifesting over hours to days.

Caption: Classical genomic signaling pathway of 16α-OHP.

2. Non-Genomic Signaling Pathway: 16α-OHP can also induce rapid cellular responses through non-genomic signaling pathways. This involves the activation of cytoplasmic signaling molecules, such as the Src tyrosine kinase, and the subsequent activation of the Ras/Raf/MAPK (Erk-1/-2) cascade.[6] These rapid effects do not require gene transcription and can occur within minutes of ligand exposure.

Caption: Workflow for a competitive binding assay.

Reporter Gene Assay: Assessing Functional Activity

This cell-based assay determines whether 16α-OHP acts as an agonist or antagonist of the progesterone receptor by measuring the induction of a reporter gene.

Principle: Mammalian cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs). When an agonist like 16α-OHP binds to the receptor, the complex activates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light from the luciferase-luciferin reaction).

Step-by-Step Protocol (Luciferase Reporter Assay):

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) that does not endogenously express high levels of PR.

-

Co-transfect the cells with an expression vector for the desired progesterone receptor isoform (PR-A or PR-B) and a reporter plasmid containing a luciferase gene downstream of a PRE-containing promoter. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Cell Plating and Treatment:

-

Plate the transfected cells into a white, clear-bottom 96-well plate.

-

After allowing the cells to adhere, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

-

Treat the cells with a serial dilution of 16α-OHP, a known agonist (e.g., progesterone), a known antagonist (e.g., RU486), or vehicle control.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for receptor activation, gene transcription, and reporter protein expression.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysate using a luminometer after the addition of the appropriate luciferase substrate. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response) for agonists or the IC50 value for antagonists.

-

Caption: Workflow for a reporter gene assay.

Clinical and Pathophysiological Relevance

Elevated levels of 16α-OHP have been associated with several clinical conditions, highlighting its potential as a biomarker and a therapeutic target.

-

Congenital Adrenal Hyperplasia (CAH): In certain forms of CAH, deficiencies in steroidogenic enzymes lead to the accumulation of progesterone and its metabolites, including 16α-OHP. [4]* Polycystic Ovary Syndrome (PCOS): Some studies have reported altered steroid metabolism, including elevated 16α-OHP levels, in women with PCOS. [4]* Preterm Birth: The ratio of 11-deoxycorticosterone (DOC) to 16α-OHP in maternal serum has been investigated as a potential biomarker for predicting the risk of spontaneous preterm birth. [1]* Uterine Contractility: In vitro studies using mouse uterine tissue have shown that 16α-OHP can decrease oxytocin-induced uterine contractility, suggesting a potential role in maintaining uterine quiescence during pregnancy. [7]

Conclusion and Future Directions

16α-Hydroxyprogesterone is a biologically active metabolite of progesterone that functions as a potent agonist at both progesterone receptor isoforms. Its ability to activate both genomic and non-genomic signaling pathways underscores its complex role in physiology and pathophysiology. The methodologies outlined in this guide provide a robust framework for the preliminary investigation of 16α-OHP's function. Future research should focus on elucidating the specific downstream targets of its signaling pathways, further exploring its role in various disease states, and evaluating its therapeutic potential. The use of in vivo animal models will be crucial for translating these in vitro findings into a comprehensive understanding of 16α-OHP's physiological and pathological roles.

References

-

Kuon, R.-J., et al. (2020). Alterations in endogenous progesterone metabolism associated with spontaneous very preterm delivery. Human Reproduction, 35(1), 42-53. [Link]

-

Storbeck, K.-H., et al. (2011). 16α-hydroxyprogesterone: Origin, Biosynthesis and Receptor Interaction. Molecular and Cellular Endocrinology, 336(1-2), 92-101. [Link]

-

Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. The Journal of Steroid Biochemistry and Molecular Biology, 165, 384-393. [Link]

-

Forbes, T. R. (1975). 16alpha-hydroxy-progesterone as a sex hormone antagonist: effect on venous diameters in the female mouse. Anatomical Record, 182(1), 67-70. [Link]

-

Wikipedia. 16α-Hydroxyprogesterone. [Link]

-

Patil, A. S., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(11), 1438-1445. [Link]

-

Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]

-

Patil, A. S., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(11), 1438–1445. [Link]

-

Johnson, I., et al. (2005). Multiparameter analysis of a screen for progesterone receptor ligands: comparing fluorescence lifetime and fluorescence polarization measurements. Assay and Drug Development Technologies, 3(4), 347-355. [Link]

-

The Global Library of Women's Medicine. Polycystic Ovary Syndrome. [Link]

-

Bidet, M., et al. (2012). Non-classic adrenal hyperplasia due to the deficiency of 21-hydroxylase and its relation to polycystic ovarian syndrome. Gynecological Endocrinology, 28(10), 783-787. [Link]

-

National Research Council (US) Committee on Antiprogestins: Assessing the Science. (1993). Animals as Models for Studying Antiprogestins. National Academies Press (US). [Link]

-

Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

-

D'Andrea, A. D., et al. (2022). Differentiating Polycystic Ovary Syndrome from Adrenal Disorders. Journal of Clinical Medicine, 11(17), 5032. [Link]

-

Promega Corporation. (2013, June 12). Dual-Luciferase® Reporter Assay System. YouTube. [Link]

-

Gold Biotechnology. (2022, September 8). A Crash Course on Luciferase Assays. YouTube. [Link]

-

Lee, K. Y., & DeMayo, F. J. (2004). MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION. Reviews in Endocrine & Metabolic Disorders, 5(3), 209–218. [Link]

- Boonyaratanakornkit, V., et al. (2001). Progesterone receptor contains a proline-rich motif that directly interacts with SH3 domains and activates c-Src family tyrosine kinases. Molecular Cell, 8(2), 431-441.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 4. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 16α-Hydroxyprogesterone from Human Serum

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 16α-Hydroxyprogesterone

16α-hydroxyprogesterone (16α-OHP) is an endogenous steroid hormone and a metabolite of progesterone.[1] It is formed through the 16α-hydroxylation of progesterone, a process that occurs in steroidogenic tissues such as the adrenal glands, testes, and ovaries.[2] While its physiological role is still under investigation, 16α-OHP can be detected in both serum and urine and is believed to play a role in reproductive functions.[1] Accurate quantification of 16α-OHP in serum is crucial for understanding its metabolic pathways and potential clinical significance.

This document provides a comprehensive guide to the extraction of 16α-hydroxyprogesterone from human serum samples, a critical first step for accurate downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure high recovery, minimize matrix effects, and provide a robust foundation for reliable quantification.

Physicochemical Properties of 16α-Hydroxyprogesterone

A thorough understanding of the analyte's chemical nature is fundamental to developing an effective extraction strategy.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₃ | [2] |

| Molecular Weight | 330.46 g/mol | [2] |

| LogP | 3.69 | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

The LogP value indicates that 16α-hydroxyprogesterone is a non-polar compound, which dictates the choice of appropriate extraction solvents and solid-phase extraction sorbents.

Choosing an Extraction Methodology: LLE vs. SPE

The two most common techniques for extracting steroids from serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on factors such as sample throughput, required purity, and available automation.

-

Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases (aqueous serum and an organic solvent). It is a cost-effective method but can be labor-intensive and may result in emulsions.

-

Solid-Phase Extraction (SPE): In SPE, the analyte is isolated from the sample matrix by passing the liquid sample over a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is highly amenable to automation and can provide cleaner extracts than LLE.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of similar steroid hormones, such as 17α-hydroxyprogesterone.[5]

Principle of LLE for 16α-Hydroxyprogesterone

The non-polar nature of 16α-hydroxyprogesterone makes it highly soluble in water-immiscible organic solvents. By introducing such a solvent to the aqueous serum sample, the 16α-OHP will partition into the organic phase, leaving behind polar, interfering substances in the aqueous phase.

Workflow for LLE

Caption: Liquid-Liquid Extraction Workflow for 16α-OHP.

Detailed LLE Protocol

-

Sample Preparation:

-

Pipette 0.5 mL of serum into a clean glass test tube.

-

Spike the sample with an appropriate internal standard (e.g., deuterated 16α-hydroxyprogesterone) to correct for extraction losses and matrix effects.

-

Briefly vortex the sample.

-

-

Extraction:

-

Add 2.5 mL of a suitable organic solvent. Diethyl ether or a mixture of ether and ethyl acetate is recommended.[5]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

-

Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

-

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a reverse-phase SPE sorbent, which is ideal for retaining non-polar compounds like 16α-hydroxyprogesterone from an aqueous matrix.

Principle of SPE for 16α-Hydroxyprogesterone

The serum sample is loaded onto a conditioned SPE cartridge containing a hydrophobic stationary phase (e.g., C18 or a polymer-based sorbent). The non-polar 16α-OHP is retained on the sorbent while polar interferences are washed away. The analyte is then eluted with an organic solvent.

Workflow for SPE

Caption: Solid-Phase Extraction Workflow for 16α-OHP.

Detailed SPE Protocol

This protocol is designed for a standard reverse-phase SPE cartridge (e.g., Oasis HLB or equivalent).

-

Sample Pre-treatment:

-

To 0.5 mL of serum, add the internal standard.

-

(Optional but recommended) Add 1.0 mL of cold methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Use the supernatant for the loading step.

-

-

Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

-

-

Sample Loading:

-

Load the pre-treated serum sample (or supernatant) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute the 16α-hydroxyprogesterone with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the extract in the mobile phase for LC-MS/MS analysis.

-

Downstream Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.[6]

-

Chromatography: A C18 reversed-phase column is typically used for the separation of steroids.

-

Mass Spectrometry: Detection is usually performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.

Trustworthiness and Self-Validation

To ensure the reliability of your extraction method, the following validation parameters should be assessed:

-

Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

-

Matrix Effects: Ion suppression or enhancement from co-eluting matrix components should be evaluated by comparing the analyte response in a post-extraction spiked sample to a pure standard.

-

Precision and Accuracy: Intra- and inter-assay precision and accuracy should be determined using quality control samples at multiple concentration levels.

The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in recovery and matrix effects, thereby enhancing the trustworthiness of the results.

References

-

Wikipedia. (2023, December 1). 16α-Hydroxyprogesterone. In Wikipedia. Retrieved from [Link]

-

Storbeck, K. H., Swart, P., Africander, D., Conradie, R., Louw, R., & Swart, A. C. (2011). 16α-hydroxyprogesterone: Origin, Biosynthesis and Receptor Interaction. Molecular and Cellular Endocrinology, 336(1-2), 92–101. Retrieved from [Link]

-

Chemsrc. (n.d.). 16α-hydroxyprogesterone | CAS#:438-07-3. Retrieved from [Link]

-

Turpeinen, U., Itkonen, O., Ahola, L., & Stenman, U. H. (2005). Determination of 17alpha-hydroxyprogesterone in Serum by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay. Scandinavian Journal of Clinical and Laboratory Investigation, 65(1), 3–12. Retrieved from [Link]

-

Homma, M., & Geller, J. (1988). Purification and properties of 16 alpha-hydroxyprogesterone dehydroxylase from Eubacterium sp. strain 144. Journal of Steroid Biochemistry, 30(1-6), 349–353. Retrieved from [Link]

-

PubChem. (n.d.). 16alpha-Hydroxyprogesterone. National Center for Biotechnology Information. Retrieved from [Link]

-

Gourmelen, J., Plou, P., Le Bizec, B., & Monteau, F. (2018). A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 103(1), 270–278. Retrieved from [Link]

Sources

- 1. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 3. 16α-hydroxyprogesterone | CAS#:438-07-3 | Chemsrc [chemsrc.com]

- 4. 16ALPHA-Hydroxyprogesterone CAS#: 438-07-3 [m.chemicalbook.com]

- 5. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 16α-Hydroxyprogesterone Derivatives for Preclinical Research

Introduction

16α-Hydroxyprogesterone (16α-OHP) is an endogenous progestogen steroid hormone, synthesized from progesterone through the action of cytochrome P450 enzymes, primarily CYP17A1, in steroidogenic tissues such as the adrenal glands, testes, and ovaries.[1][2] While its physiological concentrations are typically low, its potential accumulation in target tissues suggests a significant role in the reproductive system, mammary gland development, and the cardiovascular and central nervous systems.[1] Research has shown that 16α-OHP can bind to and act as an agonist for both isoforms of the human progesterone receptor (hPR-A and hPR-B), indicating its functional relevance.[2] Furthermore, elevated levels of 16α-OHP have been associated with various clinical conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and certain cancers, making its derivatives valuable tools for investigating disease mechanisms and developing novel therapeutics.[3]

This guide provides an in-depth overview of the primary synthetic strategies for producing 16α-hydroxyprogesterone and its derivatives. We will detail both a classic chemical hydrolysis method and a modern, highly specific biocatalytic approach, offering researchers the foundational knowledge to select and execute the synthesis best suited for their experimental needs.

Part 1: Strategic Approaches to Synthesis

The generation of 16α-hydroxyprogesterone derivatives can be broadly categorized into two main strategies: chemical synthesis and biocatalytic transformation. The choice between these depends on the desired scale, required purity, and the specific stereochemistry of the final compound.

1.1 Chemical Synthesis

Traditional organic chemistry provides a robust framework for steroid modification. These multi-step routes often begin with more abundant steroid precursors and involve a series of reactions to introduce the desired functionalities. A common strategy involves the stereospecific hydrolysis of a protected intermediate, such as an acyloxy derivative, under controlled alkaline conditions.[4][5]

-

Rationale & Causality: Chemical synthesis offers scalability and access to a diverse range of derivatives by modifying reaction partners. However, a primary challenge lies in achieving high stereoselectivity. The rigid, three-dimensional structure of the steroid nucleus can lead to the formation of multiple isomers, complicating purification and reducing yields. Therefore, protocols often rely on stereocontrolled reactions where the existing stereochemistry of the starting material directs the outcome of subsequent steps. The use of specific catalysts or reaction conditions is critical to favor the formation of the desired 16α-epimer.

1.2 Biocatalytic Synthesis

Biocatalysis leverages the inherent specificity of enzymes to perform precise chemical transformations. For the synthesis of 16α-OHP, cytochrome P450 enzymes are particularly relevant. Human CYP17A1, for instance, naturally catalyzes the 16α-hydroxylation of progesterone.[2][6]

-

Rationale & Causality: The primary advantage of biocatalysis is its exceptional regio- and stereoselectivity, often yielding a single product isomer and simplifying downstream processing.[7] This approach mimics the natural biosynthetic pathway.[1] The enzyme's active site binds the substrate in a specific orientation, ensuring that the hydroxylation occurs exclusively at the 16α position. This method is ideal for producing high-purity compounds for biological assays where isomeric contaminants could confound results. The main limitation can be the need for specialized expression systems (e.g., transfected cell lines) and the management of cofactors like NADPH.[6]

Part 2: Experimental Protocols

Protocol 1: Chemical Synthesis of 16α,17α-Dihydroxyprogesterone via Alkaline Hydrolysis

This protocol describes the preparation of a 16α-hydroxy derivative through the saponification of an acetate precursor. The method is adapted from established procedures for the hydrolysis of 16α-acyloxy-17α-hydroxypregnen-20-ones.[4] The controlled use of a weak base at ambient temperature is crucial to selectively cleave the ester without inducing unwanted side reactions on the steroid core.

Experimental Workflow Diagram

Caption: Chemical synthesis workflow for 16α,17α-dihydroxyprogesterone.

Materials and Reagents

-

16α-acetoxy-17α-hydroxyprogesterone (Starting Material)

-

Methanol (Reagent Grade)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Acetic Acid (Glacial)

-

Ethyl Acetate (ACS Grade)

-

Sodium Sulfate (Anhydrous)

-

Ethanol (Absolute)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve the starting material, 16α-acetoxy-17α-hydroxyprogesterone (e.g., 1.0 mmol), in methanol (approx. 45 mL per gram of steroid). Stir until fully dissolved.

-

Initiation of Hydrolysis: While stirring at room temperature, add a 10% aqueous solution of potassium carbonate (approx. 4.5 mL per gram of steroid).[4] The use of a mild base like potassium carbonate is critical to prevent degradation of the steroid nucleus which can occur under harsher alkaline conditions.

-

Reaction: Flush the flask with an inert gas (e.g., nitrogen) and allow the reaction to proceed at room temperature for 1-3 hours. The product, 16α,17α-dihydroxyprogesterone, may begin to crystallize from the solution.[4]

-

Neutralization: Carefully neutralize the reaction mixture by adding 10% aqueous acetic acid until the pH is approximately 7. This step is essential to quench the reaction and prevent any base-catalyzed side reactions during extraction.[4]

-

Extraction: Dilute the neutralized mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extract with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product, 16α,17α-dihydroxyprogesterone.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 16α-acetoxy-17α-hydroxyprogesterone | Readily available precursor. |

| Solvent | Methanol | Effectively dissolves the steroid substrate. |

| Base | 10% aq. K₂CO₃ | Mild conditions for selective ester hydrolysis.[4] |

| Reaction Time | 1-3 hours | Sufficient for complete conversion at room temp. |

| Purification | Recrystallization (Ethanol) | Effective for obtaining high-purity crystalline product. |

| Expected Yield | >70% | Based on typical laboratory-scale steroid transformations. |

Protocol 2: Biocatalytic Synthesis of 16α-Hydroxyprogesterone using Human CYP17A1

This protocol outlines the enzymatic synthesis of 16α-OHP from progesterone using microsomes prepared from cells expressing human cytochrome P450c17 (CYP17A1). This method provides exceptional specificity for the 16α position.[6]

Experimental Workflow Diagram

Caption: Biocatalytic synthesis workflow for 16α-hydroxyprogesterone.

Materials and Reagents

-

Microsomes from cells expressing human CYP17A1

-

Progesterone (Substrate)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

Ethyl Acetate

-

Acetonitrile

-

Water bath or incubator, microcentrifuge, HPLC or LC-MS/MS system

Step-by-Step Methodology

-

Enzyme Preparation: Prepare microsomal fractions from a suitable expression system (e.g., transfected COS-1 cells or yeast) according to established cell biology protocols. Determine the total protein concentration of the microsomal preparation (e.g., via Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. To the potassium phosphate buffer, add MgCl₂ (final concentration ~3 mM). Add the microsomal protein (e.g., 50-100 µg).

-

Substrate Addition: Add progesterone, typically dissolved in a minimal amount of a suitable solvent like ethanol, to the reaction mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiation of Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding NADPH to a final concentration of ~1 mM. NADPH is the essential cofactor providing the reducing equivalents for the P450 catalytic cycle.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure linear product formation.

-

Reaction Quenching: Stop the reaction by adding two volumes of a cold organic solvent, such as acetonitrile or ethyl acetate. This denatures the enzyme and precipitates proteins.

-

Extraction: Vortex the mixture vigorously and centrifuge to pellet the precipitated protein. Carefully collect the supernatant containing the steroids.

-

Analysis and Purification: Evaporate the solvent from the supernatant. Reconstitute the residue in a suitable mobile phase and analyze the formation of 16α-hydroxyprogesterone using reverse-phase HPLC or, for higher sensitivity and specificity, LC-MS/MS.[3][8] The product can be purified using preparative or semi-preparative HPLC.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Enzyme Source | Microsomes with human CYP17A1 | Provides high specificity for 16α-hydroxylation.[2][6] |

| Substrate | Progesterone | The natural precursor for the desired product.[1] |

| Cofactor | NADPH | Essential for the catalytic activity of cytochrome P450 enzymes. |

| Temperature | 37°C | Optimal temperature for most mammalian enzyme activity. |

| Analysis Method | HPLC or LC-MS/MS | Provides accurate quantification and structural confirmation.[3] |

| Expected Product | 16α-Hydroxyprogesterone | High stereochemical purity due to enzymatic selectivity. |

References

- CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone - Google Patents. Google Patents.

-

16α-Hydroxyprogesterone - Wikipedia. Wikipedia. Available at: [Link]

-

One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. National Institutes of Health (NIH). Available at: [Link]

- WO2021184502A1 - Method for preparing 16alpha-hydroxyprednisolone - Google Patents. Google Patents.

- US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone - Google Patents. Google Patents.

-

Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase/17,20-lyase (P450c17). PubMed. Available at: [Link]

-

16α-hydroxyprogesterone: Origin, Biosynthesis and Receptor Interaction. PubMed. Available at: [Link]

-

16α-Hydroxyprogesterone: Origin, biosynthesis and receptor interaction | Request PDF. ResearchGate. Available at: [Link]

-

Diversity-oriented synthesis of 17-spirosteroids. National Institutes of Health (NIH). Available at: [Link]

- CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone - Google Patents. Google Patents.

-

Biotransformation of 16 alpha-hydroxyprogesterone by Eubacterium sp. 144: non-enzymatic addition of L-cysteine to delta 16-progesterone. PubMed. Available at: [Link]

-

16alpha-Hydroxyprogesterone | C21H30O3 | CID 243761 - PubChem. National Institutes of Health (NIH). Available at: [Link]

-

Stereospecific synthesis of 16.alpha.-hydroxy-17-oxo steroids by controlled alkaline hydrolysis of corresponding 16-bromo-17-ketones and its reaction mechanism. ACS Publications. Available at: [Link]

-

The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. PubMed. Available at: [Link]

-

Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

protocol for 16alpha-Hydroxyprogesterone receptor binding assay

Technical Guide: Characterization of 16 -Hydroxyprogesterone Binding to Progesterone Receptors[1][2]

Introduction & Biological Context

16

Key Mechanism: 16

Objective: This application note details the protocol for determining the binding affinity (

Assay Principle: Competitive Displacement

The assay relies on the competition between a fixed concentration of a radiolabeled high-affinity ligand (Tracer:

As the concentration of 16

Visualization: Competitive Binding Logic

Caption: Competitive dynamics where 16

Materials & Reagents

A. Receptor Source[2][4]

-

Preferred: Recombinant Human PR Ligand Binding Domain (LBD).[2]

-

Alternative: Cytosol prepared from T47D cells (constitutively express PR) or uterine tissue (rat/human).[2] Note: If using cytosol, molybdate is required to stabilize the receptor.[2]

B. Ligands[1][2][5]

-

Radioligand (Tracer):

-Progesterone (Specific Activity: ~90-100 Ci/mmol).[2] -

Test Compound: 16

-Hydroxyprogesterone (Solid, >98% purity).[2] -

Reference Ligand (NSB Control): Promegestone (R5020) or unlabeled Progesterone (1000x excess).[2]

C. Buffers

1. Homogenization/Binding Buffer (TEDG-M):

-

Tris-HCl: 10 mM (pH 7.4 at 4°C)

-

EDTA: 1.5 mM (Chelates divalent cations to prevent metalloprotease activity)[2]

-

Dithiothreitol (DTT): 1 mM (Maintains receptor thiol groups in reduced state)[2]

-

Glycerol: 10% (v/v) (Stabilizes protein structure)[2]

-

Sodium Molybdate: 20 mM (Crucial: Stabilizes steroid receptors in non-activated 8S form, preventing degradation) [2].[2]

2. Separation Slurry (DCC):

Experimental Protocol

Phase 1: Preparation

-

Ligand Preparation:

-

Receptor Preparation:

Phase 2: Incubation (The Binding Reaction)[2]

Set up the assay in 12x75 mm borosilicate glass tubes or a 96-well polypropylene plate.

| Tube Type | Buffer (µL) | Competitor (16 | NSB Blocker (Cold Prog) (µL) | Tracer ( | Receptor (µL) |

| Total Binding (TB) | 50 | 0 | 0 | 50 | 100 |

| Non-Specific (NSB) | 0 | 0 | 50 (10 µM) | 50 | 100 |

| Test Samples | 0 | 50 (Var. Conc.) | 0 | 50 | 100 |

-

Mix: Vortex gently.

-

Incubate: 16-18 hours at 4°C.

Phase 3: Separation (Dextran-Coated Charcoal)[2]

-

Cooling: Ensure all tubes and the DCC slurry are at 4°C on ice.

-

Addition: Add 200 µL of DCC slurry to every tube.

-

Incubation: Vortex and incubate on ice for 10 minutes (exact timing is critical).

-

Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.

-

Sampling: Carefully pipette the supernatant (containing Bound Receptor) into scintillation vials. Avoid disturbing the charcoal pellet.

Phase 4: Quantification[2]

-

Add 4 mL of scintillation cocktail to the supernatant.

-

Count in a Liquid Scintillation Counter (LSC) for 2-5 minutes per sample.

Visualization: Workflow

Caption: Step-by-step workflow for the DCC-based radioligand binding assay.

Data Analysis & Calculation

To determine the affinity (

Step 1: Calculate Specific Binding

2Step 2: Determine

Plot % Specific Binding (Y-axis) vs. Log[16

Step 3: Calculate (Cheng-Prusoff Equation)

The

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High NSB (>30% of Total) | Charcoal separation inefficient or ligand sticking to plastics.[2] | Increase DCC incubation time slightly; use silanized glass or low-binding plastics.[2] |

| Low Specific Binding | Receptor degradation.[2] | Ensure Sodium Molybdate is in buffer; keep everything at 4°C; add protease inhibitors. |

| Curve too steep/shallow | Hill slope | Check for cooperativity or multiple binding sites (e.g., mixed PR-A/PR-B populations with different affinities).[2] |

| Ligand Depletion | Receptor concentration too high.[2] | Ensure bound ligand is <10% of total ligand added. Dilute receptor if necessary.[2] |

References

-

BenchChem.The Interaction of 16

-Hydroxyprogesterone with Progesterone Receptors: A Technical Guide. (Accessed 2023).[2][7] Link -

Holmes, S. D., et al. "Affinity labelling of the human uterine progesterone receptor with 21-, 16 alpha- and 11 alpha-bromoacetoxyprogesterones."[2][8] Endocrinology 109.2 (1981): 670-672.[2][8] Link

-

Canadian Society of Pharmacology. Cheng-Prusoff Equation Application Note.Link

-

Storbeck, K. H., et al. "16

-hydroxyprogesterone: Origin, Biosynthesis and Receptor Interaction."[2][3] Molecular and Cellular Endocrinology 336.1-2 (2011): 92-101.[2][3] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 3. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. resources.revvity.com [resources.revvity.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Affinity labelling of the human uterine progesterone receptor with 21-, 16 alpha- and 11 alpha-bromoacetoxyprogesterones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bioactivity of 16α-Hydroxyprogesterone: A Guide to Experimental Design and Protocols

For researchers, scientists, and drug development professionals investigating the nuanced roles of steroid hormones, this guide provides a comprehensive framework for designing and executing experiments to elucidate the effects of 16alpha-Hydroxyprogesterone (16α-OHP). As a metabolite of progesterone, 16α-OHP's physiological significance is an area of active investigation, with potential implications in reproductive biology, mammary gland development, and pathologies such as cancer.[1] This document offers a logically structured, in-depth technical guide, moving from fundamental biochemical interactions to complex in vivo responses.

Introduction to 16α-Hydroxyprogesterone

16α-Hydroxyprogesterone is an endogenous progestogen formed from the hydroxylation of progesterone by enzymes such as CYP17A1, CYP3A4, and CYP1A1.[1] It has been established as an agonist for both isoforms of the progesterone receptor (PR-A and PR-B), suggesting its potential to modulate progesterone-mediated signaling pathways.[2][3] Understanding its precise biological activities is crucial for dissecting its role in health and disease.

A Phased Approach to Investigating 16α-OHP's Effects

A robust experimental design to characterize the effects of 16α-OHP should follow a phased approach, beginning with in vitro characterization and progressing to in vivo validation. This ensures a thorough understanding of its molecular mechanisms before assessing its systemic effects.

Caption: A phased experimental workflow for the comprehensive study of 16α-OHP's biological effects.

Phase 1: In Vitro Characterization

The initial phase focuses on dissecting the molecular interactions and cellular responses to 16α-OHP in controlled in vitro systems.

Quantifying Receptor Binding Affinity

Rationale: To establish that 16α-OHP's effects are mediated through progesterone receptors, it is essential to quantify its binding affinity for both PR-A and PR-B isoforms. A competitive radioligand binding assay is the gold standard for this purpose.[1][4]

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture T47D cells, which are known to express high levels of progesterone receptors, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest cells and prepare membrane fractions by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) followed by centrifugation to pellet the membranes.[4]

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Promegestone/R5020) with the prepared cell membranes.[2]

-

Add increasing concentrations of unlabeled 16α-OHP or a known competitor (e.g., unlabeled progesterone) to compete for binding to the receptors.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

-

Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) of 16α-OHP from the competition curve.

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description |

| IC50 | The concentration of the competing ligand (16α-OHP) that displaces 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. |

Assessing Effects on Cell Proliferation

Rationale: Progesterone can have both proliferative and anti-proliferative effects depending on the cellular context. Evaluating the impact of 16α-OHP on the proliferation of PR-positive breast cancer cell lines, such as MCF-7 and T47D, is a critical step.[5][6]

Protocol: BrdU Cell Proliferation Assay

-

Cell Culture and Treatment:

-

Seed MCF-7 or T47D cells in a 96-well plate and allow them to adhere overnight.[7]

-

Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.

-

Treat the cells with varying concentrations of 16α-OHP, progesterone (positive control), and vehicle (negative control) for 24-72 hours.

-

-

BrdU Labeling:

-

Add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA in proliferating cells.[8]

-

-

Immunodetection:

-

Fix the cells and denature the DNA using hydrochloric acid to expose the incorporated BrdU.[8]

-

Incubate with an anti-BrdU antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Colorimetric Measurement:

-

Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

-

Analyzing Progesterone-Responsive Gene Expression

Rationale: Activation of progesterone receptors leads to the transcriptional regulation of specific target genes. Quantifying the changes in the mRNA levels of these genes provides direct evidence of 16α-OHP's agonistic activity.

Protocol: Quantitative Real-Time PCR (qPCR)

-

Cell Treatment and RNA Extraction:

-

Treat MCF-7 or T47D cells with 16α-OHP, progesterone, or vehicle as described for the proliferation assay.

-

Lyse the cells and extract total RNA using a commercially available kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for progesterone-responsive genes such as FKBP5, WNT4, and RANKL, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[9]

-

-

Data Analysis:

-

Calculate the relative gene expression changes using the ΔΔCt method.

-

| Gene | Function | Expected Response to Progestins |

| FKBP5 | An immunophilin involved in protein folding and trafficking. | Upregulation |

| WNT4 | A signaling molecule involved in cell fate determination and proliferation. | Upregulation |

| RANKL | A key factor for osteoclast differentiation and activation. | Upregulation |

Investigating Signaling Pathway Activation

Rationale: In addition to the classical genomic pathway, progesterone receptors can mediate rapid, non-genomic signaling through cytoplasmic kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways.[10][11] Investigating the phosphorylation status of key proteins in these pathways can reveal the non-genomic effects of 16α-OHP.

Caption: Simplified overview of progesterone receptor (PR) genomic and non-genomic signaling pathways.

Protocol: Western Blotting for Phosphorylated Kinases

-

Cell Treatment and Lysis:

-

Treat PR-positive cells with 16α-OHP or progesterone for short time points (e.g., 5, 15, 30 minutes) to capture rapid signaling events.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt).

-

Subsequently, strip the membrane and re-probe with antibodies for total ERK and total Akt to normalize for protein loading.[12]

-

-

Detection and Analysis:

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software.

-

Phase 2: In Vivo Validation

The second phase aims to validate the in vitro findings in a more physiologically relevant context using an animal model.

Ovariectomized Mouse Model

Rationale: An ovariectomized (OVX) mouse model is a standard preclinical model to study the effects of steroid hormones in a setting where endogenous ovarian hormone production is eliminated.[13] This allows for the controlled administration of 16α-OHP and the assessment of its systemic effects.

Protocol: Ovariectomy and Hormone Replacement

-

Ovariectomy:

-

Perform bilateral ovariectomy on female mice under anesthesia.

-

Allow the mice to recover for at least two weeks to ensure the clearance of endogenous ovarian hormones.[14]

-

-

Hormone Treatment:

-

Administer 16α-OHP, progesterone (positive control), or vehicle (e.g., sesame oil) via subcutaneous injections or osmotic mini-pumps for a defined period (e.g., 3-7 days).

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice and collect target tissues such as the uterus, mammary glands, and brain for further analysis.

-

Collect blood samples for pharmacokinetic analysis.

-

Analysis of Tissue-Specific Effects

Rationale: To understand the physiological impact of 16α-OHP, it is important to examine its effects on the morphology and gene expression in target tissues.

Protocols:

-

Histology: Fix the collected tissues in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin) to assess morphological changes.

-

Immunohistochemistry (IHC): Use specific antibodies to detect the expression and localization of proteins of interest (e.g., PR, proliferation markers like Ki67) in tissue sections.

-

Gene Expression Analysis (qPCR): Extract RNA from the tissues and perform qPCR for progesterone-responsive genes as described in the in vitro section.

Pharmacokinetic Analysis

Rationale: To correlate the observed biological effects with the systemic exposure to 16α-OHP, it is necessary to measure its concentration in the blood over time.

Protocol: LC-MS/MS Analysis of Serum 16α-OHP

-

Sample Preparation:

-

Extract 16α-OHP from serum samples using liquid-liquid extraction or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Separate the extracted steroids using liquid chromatography and detect and quantify 16α-OHP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

-

Data Analysis:

-

Calculate the pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to characterize the absorption, distribution, metabolism, and excretion of 16α-OHP.

-

Conclusion

This comprehensive experimental framework provides a robust and logical approach to thoroughly investigate the biological effects of 16α-Hydroxyprogesterone. By systematically progressing from in vitro mechanistic studies to in vivo validation, researchers can gain a deep understanding of this progesterone metabolite's role in physiology and its potential as a therapeutic target or a factor in disease development. Adherence to these detailed protocols and a strong understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data.

References

-

16α-Hydroxyprogesterone - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- Storbeck, K. H., Swart, P., Africander, D., Conradie, R., Louw, R., & Swart, A. C. (2011). 16α-hydroxyprogesterone: Origin, biosynthesis and receptor interaction. Molecular and Cellular Endocrinology, 336(1-2), 92–101.

-

Request PDF. (n.d.). 16α-Hydroxyprogesterone: Origin, biosynthesis and receptor interaction. Retrieved January 31, 2026, from [Link]

- Greaves, R. F., et al. (2014). A guide to understanding the steroid pathway: New insights and diagnostic implications. Clinical Biochemistry, 47(1-2), 5-15.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 31, 2026, from [Link]

- Das, B., et al. (2020). Selecting suitable reference genes for qPCR normalization: a comprehensive analysis in MCF-7 breast cancer cell line. Scientific Reports, 10(1), 1-14.

- Scafoglio, C., et al. (2022). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 13, 943933.

- Rodríguez-Landa, J. F., et al. (2022). Considerations of Timing Post-ovariectomy in Mice and Rats in Studying Anxiety- and Depression-Like Behaviors Associated With Surgical Menopause in Women. Frontiers in Behavioral Neuroscience, 16, 840428.

- Singh, M., & Su, C. (2013). Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells. Journal of Steroid Biochemistry and Molecular Biology, 138, 249-257.

- Gellersen, B., & Fernandes, M. S. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. Oncotarget, 8(30), 48739–48752.

- Winship, A., et al. (2023). Methods for Studying Uterine Contributions to Pregnancy Establishment in an Ovariectomized Mouse Model. Journal of Visualized Experiments, (194), e65187.

- Turpeinen, U., et al. (2005). Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay.

- Grant, E., et al. (2022). Progesterone receptor expression contributes to gemcitabine resistance at higher ECM stiffness in breast cancer cell lines. PLOS ONE, 17(5), e0268300.

-

Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Competitive Radioligand Binding Assays - Alfa Cytology. (n.d.). Retrieved January 31, 2026, from [Link]

-

New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

-

Progesterone to ovariectomized mice enhances cognitive performance in the spontaneous alternation, object recognition, but not placement, water maze, and contextual and cued conditioned fear tasks - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

-

The complete control of murine pregnancy from embryo implantation to parturition in - Reproduction. (n.d.). Retrieved January 31, 2026, from [Link]

-

Non-genomic mechanisms of progesterone action in the brain - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]

-

Effects of Estrus Cycle, Ovariectomy, and Treatment with Estrogen, Tamoxifen, and Progesterone on Apolipoprotein(a) Gene Expression in Transgenic Mice | Arteriosclerosis, Thrombosis, and Vascular Biology. (n.d.). Retrieved January 31, 2026, from [Link]

-

What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

A molecular toolbox to study progesterone receptor signaling - bioRxiv. (n.d.). Retrieved January 31, 2026, from [Link]

-

glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells | Nucleic Acids Research | Oxford Academic. (n.d.). Retrieved January 31, 2026, from [Link]

-

Action of Steroid Hormone and It's Function - Longdom Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

-

Protocol for BrdU Labeling of Proliferating Cells. (n.d.). Retrieved January 31, 2026, from [Link]

- Thayyullathil, F., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 123-130.

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]